1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene
Overview
Description
1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene is a fluorinated organic compound with the molecular formula C8H2BrF13 and a molecular weight of 424.98 g/mol . This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various research and industrial applications.
Preparation Methods
The synthesis of 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene typically involves the bromination of a fluorinated precursor. One common method includes the reaction of a fluorinated alkene with bromine under controlled conditions to introduce the bromine atom at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The double bond in the hexene moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common reagents used in these reactions include bromine, hydroxide ions, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene is utilized in several scientific research applications, including:
Proteomics Research: It is used as a specialty reagent in the study of proteins and their functions.
Material Science: The compound’s unique fluorinated structure makes it valuable in the development of advanced materials with specific properties, such as hydrophobicity and chemical resistance.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex fluorinated compounds, which are used in various industrial and pharmaceutical applications.
Mechanism of Action
The mechanism by which 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene exerts its effects is primarily through its reactivity with other chemical species. The bromine atom and the fluorinated groups play crucial roles in its chemical behavior, influencing its interactions with molecular targets and pathways. The compound’s high electronegativity and steric hindrance due to the fluorine atoms contribute to its unique reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene can be compared with other fluorinated compounds, such as:
1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexane: Similar in structure but lacks the double bond, affecting its reactivity and applications.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another fluorinated bromide compound with different structural features and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom, a double bond, and multiple fluorinated groups, which collectively impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLSPRHWDKLGCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371287 | |
Record name | 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128454-94-4 | |
Record name | 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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